Dibutyl terephthalate
Overview
Description
Dibutyl terephthalate is a phthalate ester . It is also known by its English name this compound and has a CAS number of 1962-75-0 . Its chemical formula is C16H22O4 and it has a molecular weight of 278.34 .
Synthesis Analysis
The synthesis of this compound can be achieved through the alcoholysis of low-cost waste polyethylene terephthalate (PET) . The optimum reaction conditions include a PET repeat unit to n-butanol ratio of 1:3, a PET to catalyst mass ratio of 5:1, a reaction temperature of 210 ℃, and a reaction time of 8 hours .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . Further structural analysis can be found in the study titled "Structural basis of terephthalate recognition by solute binding protein TphC" .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, compound 1 can decompose to generate monobutenyl terephthalate 8 and butanol terephthalate 16 via TS14 with an energy barrier of 281.5 kJ/mol . Butanol terephthalate 16 can further degrade to form terephthalic acid 12 and butenol via TS15 with an energy barrier of 268.9 kJ/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.053, a melting point of 16℃, a boiling point of 381.16°C (rough estimate), a flash point of 180.2°C, and a water solubility of 5μg/L at 25℃ .Scientific Research Applications
Sodium Terephthalate as an Anode Material for Sodium Ion Batteries
Sodium terephthalate derivatives have been synthesized and evaluated as anode materials for sodium-ion batteries, showing promising electrochemical performance. These materials offer excellent capacity retention over cycles, ideal redox potential, and superior rate performance, positioning them as strong candidates for future energy storage technologies (Yuwon Park et al., 2012).
Terephthalate Dosimeter in Sonochemical Studies
The terephthalate dosimeter is widely utilized in sonochemical studies to measure hydroxyl radical production. Through detailed chemical analyses, it has been found effective in tracking sonochemical reactions, providing a reliable method for assessing sonochemical processes and their efficiency (Xingwang Fang et al., 1996).
Encapsulation by Interfacial Polycondensation
Research on the encapsulation of dibutylphthalate using interfacial polycondensation reveals insights into the structural growth of capsule walls. This process, crucial for developing advanced materials with encapsulated active agents, demonstrates the controlled release and protection of the encapsulated substances (Leon M. Janssen & K. Nijenhuis, 1992).
Biodiesel Production Using Waste Polyethylene Terephthalate
Waste polyethylene terephthalate (PET) has been converted into activated carbon, which then serves as a catalyst for the esterification of non-edible oils. This innovative approach not only addresses waste management issues but also contributes to the sustainable production of biodiesel, showcasing the potential of terephthalate derivatives in renewable energy applications (A. B. Fadhil et al., 2016).
Dioctyl Terephthalate Biodegradation
The study on the biodegradation of Dioctyl terephthalate (DOTP) by aerobic composting processes highlights its potential for environmental remediation. It demonstrates that food waste composting can be an effective method for the degradation of DOTP, contributing to the reduction of plastic pollution (Sung-Tse Lee et al., 2019).
Mechanism of Action
Target of Action
Dibutyl terephthalate (DBT) is a phthalate ester, a group of chemicals known to disrupt the endocrine system . DBT primarily targets hormone-dependent structures within the nervous system . It interferes with hormone synthesis, transport, and metabolism, which can induce neurological disorders .
Mode of Action
DBT interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
DBT affects several biochemical pathways. In the degradation of phthalates, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Pharmacokinetics
It’s known that dbt can be quickly degraded within a short period, suggesting a rapid metabolism and low fecal cumulative excretion in organisms .
Result of Action
The exposure to DBT can lead to significant health effects. For instance, prenatal exposure to DBT can impair the spatial learning and memory of neonatal and immature organisms, as it reduces the size of the hippocampus and decreases hippocampal synaptogenesis .
Action Environment
The action of DBT can be influenced by environmental factors. For example, certain microorganisms in the environment, such as Aspergillus flavus, can degrade DBT . This fungal strain was able to mineralize 99.34% DBT within 15 days of incubation . The high production of esterases by the fungal strain was responsible for the degradation . Therefore, the presence and activity of such microorganisms can significantly influence the action, efficacy, and stability of DBT in the environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dibutyl terephthalate is known to interact with various enzymes and proteins. For instance, it has been observed to be degraded by a newly isolated Methylobacillus sp. V29b . This bacterium can utilize this compound as the sole source of carbon and energy .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with various biomolecules. It can influence cell function by interacting with enzymes and proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can inhibit or activate enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Methylobacillus sp. V29b degrades 70% of the initial this compound in minimal salt medium . This suggests that this compound is relatively stable but can be degraded over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is degraded by Methylobacillus sp. V29b into four metabolic intermediates: dibutyl phthalate, monobutyl phthalate, phthalic acid, and pyrocatechol . This suggests that this compound interacts with enzymes and cofactors involved in these pathways.
Properties
IUPAC Name |
dibutyl benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQDKBJAIILIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022168 | |
Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1962-75-0 | |
Record name | 1,4-Dibutyl 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1962-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1962-75-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O6SH6VN97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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